

"4-Bromo-2-fluoro-6-methoxybenzonitrile" safety data sheet

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-2-fluoro-6-methoxybenzonitrile

Cat. No.: B1525762

[Get Quote](#)

An In-depth Technical Guide to the Safe Handling of **4-Bromo-2-fluoro-6-methoxybenzonitrile**

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

4-Bromo-2-fluoro-6-methoxybenzonitrile is a substituted aromatic nitrile, a class of compounds recognized for its utility as a key intermediate and building block in organic synthesis. Its trifunctional nature—featuring a nitrile group ($\text{-C}\equiv\text{N}$), a brominated aromatic ring, and electron-donating/withdrawing fluoro and methoxy groups—makes it a versatile reagent in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries^[1]. However, this chemical reactivity also necessitates a thorough understanding of its potential hazards. The presence of a nitrile group ($\text{-C}\equiv\text{N}$), a brominated aromatic ring, and a fluoro substituent all contribute to its toxicological and reactivity profile. This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures required to work with this compound responsibly. The insights provided are synthesized from available supplier safety data, extrapolated information from structurally similar compounds, and established chemical safety principles.

Part 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the foundation of a robust safety assessment. These properties influence its behavior in the laboratory, potential exposure routes, and appropriate storage conditions.

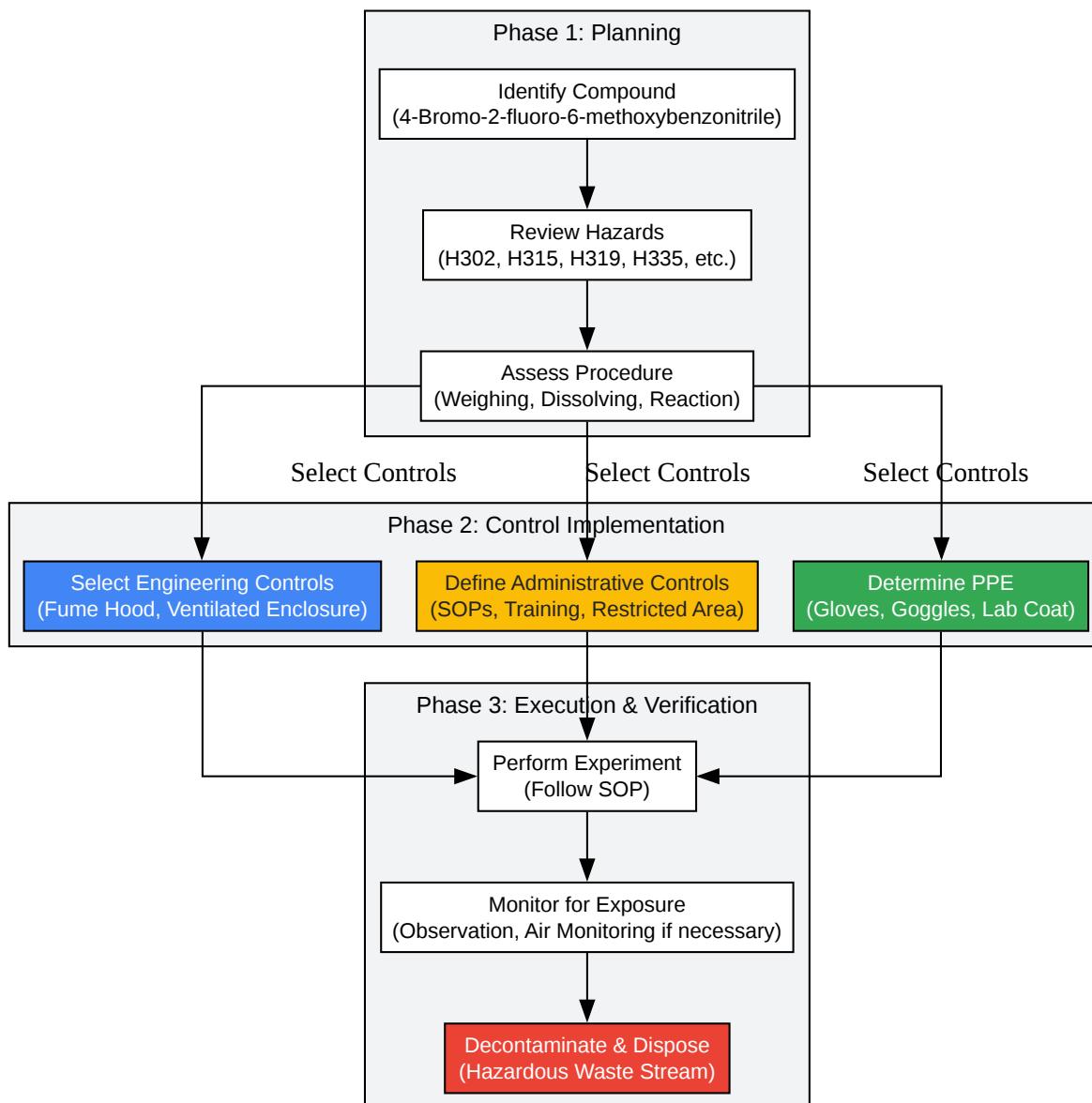
Property	Value	Source(s)
CAS Number	457051-15-9	[2] [3] [4]
Molecular Formula	C ₈ H ₅ BrFNO	[3] [4]
Molecular Weight	230.03 g/mol	[3] [4]
Physical Form	Solid	[2] [3]
Purity	Typically ≥95%	[3] [4]
Storage Temperature	Room Temperature (Sealed, Dry)	[2] [4]
Predicted LogP	2.46848	[4]

Part 2: Hazard Identification and Toxicology

While specific toxicological studies on **4-Bromo-2-fluoro-6-methoxybenzonitrile** are not extensively published, the hazard profile can be reliably constructed from its GHS classification provided by suppliers and toxicological data from the parent compound, benzonitrile, and other halogenated benzonitriles. The primary hazards are associated with acute toxicity, and skin, eye, and respiratory irritation.

GHS Classification Summary

Hazard Class	GHS Code	Hazard Statement	Source(s)
Acute Toxicity (Oral)	H302	Harmful if swallowed	[2]
Skin Corrosion/Irritation	H315	Causes skin irritation	[2]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	[2]
Specific Target Organ Toxicity (Single Exposure)	H335	May cause respiratory irritation	[2]
Acute Toxicity (Dermal)	H312	Harmful in contact with skin	[5] [6] [7]
Acute Toxicity (Inhalation)	H332	Harmful if inhaled	[5] [7]


*Note: H312 and H332 are listed for the closely related compounds 4-Bromo-2-fluoro-6-methylbenzonitrile and 4-Bromo-2-fluorobenzonitrile and are prudent to assume for this analogue in the absence of specific data.[\[5\]](#)[\[7\]](#)

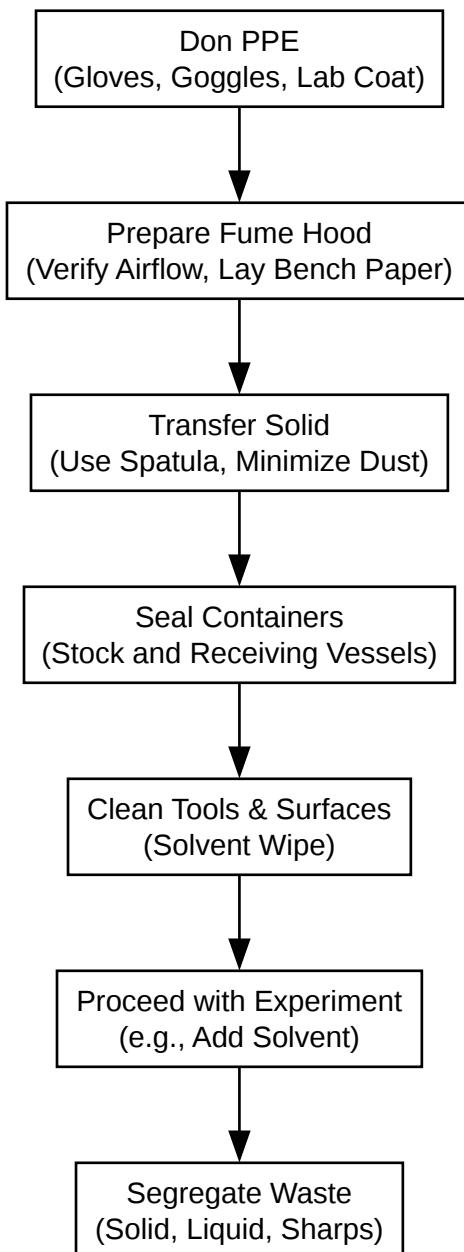
Toxicological Profile: A Mechanistic Perspective

The toxicity of benzonitriles is a significant concern. While the primary metabolic pathway for benzonitrile itself is aromatic hydroxylation to cyanophenols, avoiding the release of free cyanide, the potential for severe toxic effects remains[\[8\]](#). Exposure to high concentrations of benzonitrile can lead to symptoms including respiratory distress, dizziness, headache, convulsions, and even coma[\[8\]](#)[\[9\]](#). The target organs are typically the central nervous system and liver[\[9\]](#). Given the structure of **4-Bromo-2-fluoro-6-methoxybenzonitrile**, it is critical to assume a similar toxicological profile.

Part 3: Risk Assessment and Control Workflow

A systematic approach to risk assessment is mandatory before handling this compound. The goal is to create a self-validating system of controls where engineering, administrative, and personal protective measures work in concert to minimize exposure.

[Click to download full resolution via product page](#)


Caption: Risk assessment workflow for handling hazardous chemical compounds.

Part 4: Safe Handling and Engineering Controls

All work with **4-Bromo-2-fluoro-6-methoxybenzonitrile** must be performed within a properly functioning chemical fume hood to mitigate the risk of inhalation exposure[10]. As a solid, the primary risk during handling is the generation of dust or aerosols during weighing and transfer.

Protocol for Weighing and Transfer:

- Preparation: Designate a specific area within the fume hood for handling the solid. Cover the work surface with absorbent, disposable bench paper.
- Tare Container: Place a tared, sealable receiving container (e.g., a round-bottom flask with a septum) on the balance within the fume hood.
- Aliquot Transfer: Carefully transfer the required amount of **4-Bromo-2-fluoro-6-methoxybenzonitrile** from the stock bottle to the receiving container using a spatula. Avoid any actions that could generate dust.
- Seal and Clean: Immediately and securely close both the stock bottle and the receiving container. Carefully wipe the spatula and any contaminated surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol) and dispose of it as hazardous waste.
- Solubilization: If the next step is to dissolve the compound, add the solvent via syringe or cannula directly into the sealed receiving container within the fume hood.

[Click to download full resolution via product page](#)

Caption: Standard workflow for safely handling potent solid chemicals.

Part 5: Personal Protective Equipment (PPE)

The selection of PPE is the last line of defense and must be appropriate for the hazards presented by the compound.

- Hand Protection: Wear nitrile gloves. Given the classification "Harmful in contact with skin" (H312), double-gloving is recommended, especially for prolonged handling. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contact[6].
- Eye Protection: Chemical safety goggles that provide a seal around the eyes are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashes or significant dust generation[10].
- Skin and Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned. Ensure full coverage of legs and arms. Do not wear shorts or open-toed shoes in the laboratory.
- Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be required if engineering controls are insufficient or during a large-scale spill cleanup[9]. The need for respiratory protection should be determined by a formal risk assessment.

Part 6: Storage and Incompatibility

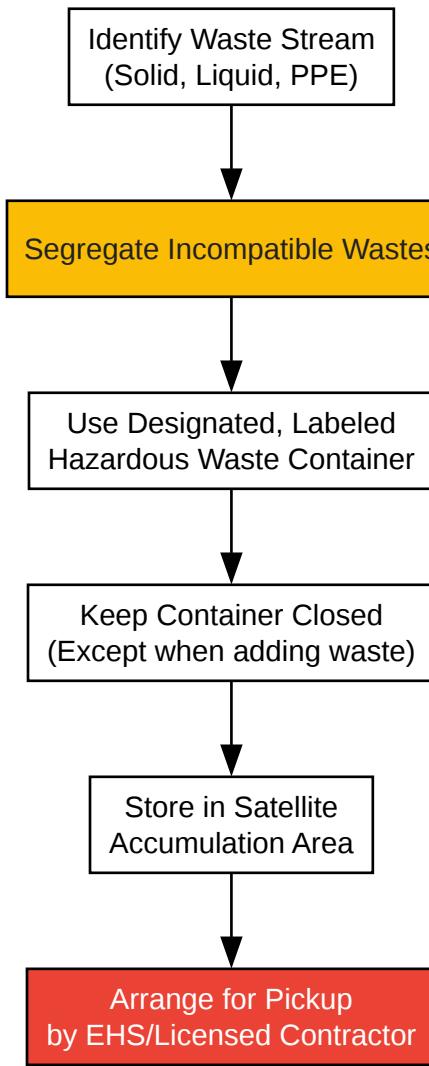
Proper segregation and storage are crucial to prevent hazardous reactions.

- Storage Conditions: Store **4-Bromo-2-fluoro-6-methoxybenzonitrile** in a tightly sealed container in a cool, dry, well-ventilated area[2][11]. Keep it away from heat, sparks, and open flames[12].
- Incompatible Materials: As a substituted benzonitrile, this compound should be segregated from:
 - Strong Oxidizing Agents: (e.g., perchlorates, nitrates, peroxides)[11][13].
 - Strong Acids: (e.g., sulfuric acid, nitric acid)[11][13].
 - Strong Bases: (e.g., sodium hydroxide, potassium hydroxide)[11][13].
 - Strong Reducing Agents[11][12].

Part 7: Accidental Release and First Aid Measures

Prompt and correct response to an accident is critical.

Spill Cleanup (Small Scale):


- Evacuate non-essential personnel from the immediate area.
- Ensure adequate ventilation (fume hood).
- Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust[11].
- Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste disposal[10].
- Decontaminate the spill area with a suitable solvent and washcloths, disposing of all cleanup materials as hazardous waste.

First Aid:

- Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[10].
- Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[10].
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[10].
- Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[10].

Part 8: Waste Disposal

All waste containing **4-Bromo-2-fluoro-6-methoxybenzonitrile**, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

[Click to download full resolution via product page](#)

Caption: Decision workflow for the compliant disposal of chemical waste.

Disposal Protocol:

- Segregation: Do not mix benzonitrile waste with other waste streams, particularly acids or oxidizers[11].

- Containment: Collect waste in a dedicated, properly labeled, and chemically compatible container. The label must clearly state "Hazardous Waste" and list the chemical constituents.
- Disposal Method: The ultimate disposal will likely be via high-temperature incineration by a licensed hazardous waste disposal facility[11]. Never dispose of this chemical down the drain or in regular trash.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2-fluoro-6-methoxybenzonitrile [myskinrecipes.com]
- 2. 4-Bromo-2-fluoro-6-methoxybenzonitrile | 457051-15-9 [sigmaaldrich.com]
- 3. 4-Bromo-2-fluoro-6-methoxybenzonitrile | CymitQuimica [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. 4-Bromo-2-fluoro-6-methylbenzonitrile | C8H5BrFN | CID 56973648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. nj.gov [nj.gov]
- 12. fishersci.com [fishersci.com]
- 13. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["4-Bromo-2-fluoro-6-methoxybenzonitrile" safety data sheet]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1525762#4-bromo-2-fluoro-6-methoxybenzonitrile-safety-data-sheet>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com